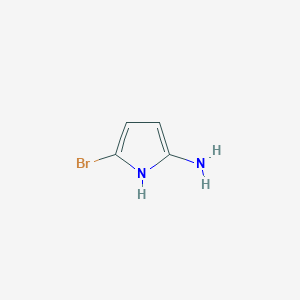

5-Bromo-1H-pyrrol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H5BrN2 |

|---|---|

Molecular Weight |

161.00 g/mol |

IUPAC Name |

5-bromo-1H-pyrrol-2-amine |

InChI |

InChI=1S/C4H5BrN2/c5-3-1-2-4(6)7-3/h1-2,7H,6H2 |

InChI Key |

RJMCFWSQECINNW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=C1)Br)N |

Origin of Product |

United States |

Significance of Pyrrole Heterocycles in Chemical and Biological Sciences

Pyrrole (B145914), a five-membered aromatic heterocycle containing a single nitrogen atom, is a fundamental structural motif found in a vast array of natural products and synthetic compounds of significant interest in both chemical and biological sciences. researchgate.netresearchgate.net Its unique electronic properties and ability to participate in various chemical reactions make it a versatile building block in organic synthesis. mdpi.com The pyrrole ring is a core component of many biologically crucial molecules, including heme, chlorophyll, vitamin B12, and bile pigments, underscoring its fundamental role in biological processes. scitechnol.com

In the realm of medicinal chemistry, pyrrole derivatives have emerged as a "privileged scaffold" due to their presence in numerous commercially available drugs and compounds in clinical trials. mdpi.comrsc.org These derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antimalarial properties. researchgate.netmdpi.comnih.govekb.eg The versatility of the pyrrole nucleus allows for structural modifications that can fine-tune the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, thereby enhancing their therapeutic potential. nih.gov Notable drugs containing the pyrrole moiety include the cholesterol-lowering agent atorvastatin, the anti-inflammatory drugs ketorolac (B1673617) and tolmetin, and the anticancer drug sunitinib. mdpi.com

The significance of pyrrole and its derivatives extends beyond medicine into materials science, where they are utilized in the development of conductive polymers and other advanced materials. The ability of the pyrrole ring to undergo polymerization and form stable, extended π-conjugated systems is key to these applications.

Overview of Halogenated Pyrrole Compounds in Research

Halogenation, the introduction of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into the pyrrole (B145914) ring, is a powerful strategy for modulating the chemical and biological properties of pyrrole derivatives. ontosight.ai The presence of halogens can significantly alter a compound's reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets. ontosight.ainih.gov Consequently, halogenated pyrroles are a prominent class of compounds in academic and industrial research.

In nature, halogenated pyrroles are found in various secondary metabolites produced by marine organisms, particularly sponges of the genus Agelas. chim.it These natural products, such as oroidin (B1234803) and hymenidin (B1674120), often exhibit potent biological activities, including antimicrobial and cytotoxic effects, which have inspired the synthesis of numerous analogs. nih.govchim.itacs.org For instance, brominated pyrrole-2-carboxamides are a well-studied class of marine natural products with intriguing biological profiles. chim.it

Synthetic halogenated pyrroles are extensively explored in medicinal chemistry for the development of new therapeutic agents. nih.gov The introduction of halogens can lead to enhanced potency and selectivity for specific biological targets. For example, 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide is a key fragment in antibacterial compounds that target bacterial topoisomerases. nih.govacs.org Similarly, fluorinated pyrrole derivatives have shown promise as antiviral agents. nih.gov The synthesis of halogenated pyrroles can be achieved through various methods, including direct halogenation of the pyrrole ring or by using halogenated starting materials in the construction of the heterocyclic core. researchgate.netcdnsciencepub.comrsc.org

Current Research Landscape and Focus on 5 Bromo 1h Pyrrol 2 Amine

Classical Pyrrole Synthesis Strategies

Several named reactions have long served as the foundation for pyrrole synthesis, each offering a distinct pathway from acyclic precursors. numberanalytics.compharmaguideline.com While direct synthesis of this compound using these classical methods is not commonly reported, they are fundamental for creating the pyrrole scaffold that can be subsequently functionalized.

Paal–Knorr Reaction

The Paal-Knorr synthesis is a widely utilized and straightforward method for preparing substituted pyrroles. organic-chemistry.orgwikipedia.org It involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.orgalfa-chemistry.com The reaction is typically catalyzed by acid and proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole ring. organic-chemistry.orgrgmcet.edu.in

The general mechanism involves the attack of the amine on one of the carbonyl groups, followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. Subsequent dehydration steps lead to the aromatic pyrrole. alfa-chemistry.com The reaction conditions can be modified to be more environmentally friendly, with some protocols proceeding under catalyst- and solvent-free conditions. rsc.org

Key Features of the Paal-Knorr Reaction:

Starting Materials: 1,4-dicarbonyl compounds and primary amines or ammonia. organic-chemistry.org

Catalysts: Often requires an acid catalyst, though catalyst-free methods exist. rsc.orgmdpi.com

Versatility: A broad range of substituted pyrroles can be synthesized. alfa-chemistry.com

While direct synthesis of this compound via this method is not typical, one could envision a strategy where a suitably substituted 1,4-dicarbonyl and an appropriate amine source are used to form a precursor pyrrole, which is then brominated.

Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis provides a route to substituted pyrroles through the reaction of an α-haloketone with a β-ketoester in the presence of ammonia or a primary amine. pharmaguideline.comwikipedia.org This multicomponent reaction is a powerful tool for constructing highly substituted pyrroles. mcours.net

The mechanism begins with the formation of an enamine from the β-ketoester and the amine. wikipedia.org This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and elimination of water lead to the final pyrrole product. wikipedia.org The reaction has been generalized and can be performed under mechanochemical conditions. wikipedia.org

Generalized Hantzsch Pyrrole Synthesis:

Reactants: β-ketoesters, α-haloketones, and ammonia or primary amines. wikipedia.org

Key Intermediates: Enamines and imines. wikipedia.org

Applications: Useful for creating a variety of substituted pyrroles, including those with potential biological activity. wikipedia.org

This method could potentially be adapted to synthesize a precursor to this compound by selecting starting materials that would lead to a 2-amino-substituted pyrrole, which could then be selectively brominated at the 5-position.

Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis is another classical method that involves the condensation of an α-amino-ketone with a compound containing an activated methylene (B1212753) group, such as a β-ketoester. wikipedia.orgsynarchive.com A key feature of this synthesis is that the α-amino-ketone is typically generated in situ from an oxime due to its instability. wikipedia.org

The mechanism proceeds through the condensation of the α-amino-ketone and the β-ketoester to form an imine, which then tautomerizes to an enamine. wikipedia.org This is followed by an intramolecular cyclization and subsequent dehydration to afford the substituted pyrrole. wikipedia.org

Reaction Components for Knorr Pyrrole Synthesis:

α-amino-ketone (often prepared in situ). wikipedia.org

β-ketoester or a similar compound with an active methylene group. wikipedia.org

Catalysts such as zinc and acetic acid are often employed. wikipedia.org

This synthesis is particularly useful for producing pyrroles with specific substitution patterns, and like the other classical methods, could be used to generate a pyrrole core that is later functionalized to yield this compound.

Piloty–Robinson Pyrrole Synthesis

The Piloty-Robinson synthesis offers a pathway to pyrroles starting from azines of enolizable ketones, which are heated with an acid catalyst. drugfuture.com A more modern variation involves the reaction of aldehydes with hydrazine. wikipedia.org This method is valuable for producing N-substituted and 3,4-disubstituted pyrroles. nih.gov

The reaction mechanism involves a -sigmatropic rearrangement of the protonated azine, followed by the elimination of ammonia and subsequent cyclization and aromatization to form the pyrrole ring. The use of microwave irradiation has been shown to significantly reduce reaction times. nih.gov

Key Aspects of the Piloty-Robinson Synthesis:

Starting Materials: Azines derived from ketones or aldehydes and hydrazine. drugfuture.comwikipedia.org

Conditions: Typically requires heat and an acid catalyst. drugfuture.com

Products: Yields N-substituted or 3,4-disubstituted pyrroles. nih.gov

Modern Synthetic Approaches for Pyrrole Derivatives

Recent advancements in organic synthesis have led to the development of more efficient and versatile methods for constructing pyrrole rings, often employing metal catalysis to achieve high selectivity and functional group tolerance. researchgate.netlucp.net

Catalytic Methods in Pyrrole Ring Formation

Catalytic systems have become instrumental in modern pyrrole synthesis, enabling the use of a wider range of starting materials and allowing for milder reaction conditions. bohrium.comorganic-chemistry.org These methods often offer improved efficiency and sustainability compared to classical approaches. nih.gov

A notable example is the iridium-catalyzed synthesis of pyrroles from secondary alcohols and amino alcohols. This method is highly sustainable as it eliminates two equivalents of hydrogen gas and can utilize renewable starting materials. The catalyst demonstrates broad functional group tolerance, including for bromides, making it potentially applicable to the synthesis of halopyrroles. nih.gov

Silver-catalyzed reactions have also emerged as a powerful tool for pyrrole synthesis. bohrium.com Various silver-based catalytic systems have been developed for the construction of pyrrole derivatives from diverse starting materials like β-enaminones and isocyanoacetates. bohrium.com

Gold catalysts have been employed in the cascade hydroamination/cyclization of α-amino ketones with alkynes, providing a regioselective route to substituted pyrroles. organic-chemistry.org Additionally, iron-catalyzed radical cycloadditions of enamides and 2H-azirines have been developed for the synthesis of triaryl-substituted pyrroles. organic-chemistry.org

The following table summarizes some of the modern catalytic approaches to pyrrole synthesis:

| Catalyst System | Starting Materials | Key Features |

| Iridium-based catalyst | Secondary alcohols, amino alcohols | Sustainable, broad functional group tolerance (including bromides), mild conditions. nih.gov |

| Silver-based catalysts | β-enaminones, isocyanoacetates, imines, etc. | Unique reactivity and selectivity, often mild conditions. bohrium.com |

| Gold-based catalysts | α-amino ketones, alkynes | High regioselectivity, wide functional group tolerance. organic-chemistry.org |

| Iron-based catalysts | Enamides, 2H-azirines | Utilizes readily available starting materials, mild reaction conditions. organic-chemistry.org |

| Ruthenium-based catalysts | Secondary alcohols, amino alcohols | Dehydrogenative coupling to form substituted pyrroles. organic-chemistry.org |

These modern catalytic methods offer promising avenues for the efficient and selective synthesis of complex pyrrole derivatives, including precursors to or direct formation of halogenated aminopyrroles like this compound.

Multi-component Reactions and Cascade Sequences

Multi-component reactions (MCRs) and cascade sequences (also known as domino or tandem reactions) are highly efficient strategies for the synthesis of complex molecules like pyrroles from simple, readily available starting materials. rsc.orgwikipedia.org These reactions are characterized by the formation of multiple chemical bonds in a single operation without the need to isolate intermediates, which aligns with the principles of atom and step economy. wikipedia.orgnih.gov

MCRs involve the reaction of three or more starting materials where the majority of the atoms are incorporated into the final product. rug.nl The Hantzsch pyrrole synthesis, a classic method, can be performed as a three-component reaction between an α-haloketone, a β-ketoester, and an amine (like ammonia), showcasing an early example of this efficient approach. lucp.netresearchgate.net Such strategies are valuable for creating libraries of structurally diverse pyrroles. researchgate.net

Cascade reactions are processes involving at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the previous one. wikipedia.org Recent advancements have led to the development of powerful cascade sequences for pyrrole synthesis. For instance, iron- or cobalt-catalyzed cascade reactions have been developed to synthesize pyrroles from nitroarenes. nih.govrsc.orgnih.gov This process typically involves an initial (transfer) hydrogenation of the nitroarene to form an amine, which then undergoes an in-situ Paal–Knorr condensation with a 1,4-dicarbonyl compound to yield the pyrrole ring. rsc.orgnih.gov These cascade reactions are noted for their high functional group tolerance, even allowing for the presence of halogens, which are often sensitive to reduction under classical hydrogenation conditions. rsc.orgnih.gov The development of such tandem strategies provides a direct and powerful route to functionalized halopyrroles. researchgate.netresearchgate.net

Green Chemistry Principles in Pyrrole Synthesis

The application of green chemistry principles to pyrrole synthesis aims to develop more environmentally benign, efficient, and safer processes. semanticscholar.orgresearchgate.net This involves strategies such as using less toxic solvents, employing catalysts instead of stoichiometric reagents, maximizing atom economy, and using renewable resources. semanticscholar.orgresearchgate.net

A significant focus has been on replacing precious metal catalysts with more abundant and less toxic alternatives. Earth-abundant metals like iron, cobalt, and manganese have emerged as effective catalysts for pyrrole synthesis. nih.govrsc.orgnih.govnih.gov For example, homogeneous iron catalysts have been used in the cascade synthesis of pyrroles from nitroarenes, utilizing green reductants like formic acid or molecular hydrogen (H₂). rsc.orgnih.gov Similarly, a heterogeneous cobalt catalyst has proven effective for the same transformation. nih.gov A manganese-catalyzed reaction has been developed for the synthesis of 2,5-unsubstituted pyrroles from biomass-derived diols and amines, producing only water and hydrogen gas as byproducts. nih.gov

The choice of solvent is another key aspect of green synthesis. Many modern protocols aim for solvent-free conditions or the use of environmentally friendly solvents like water or deep eutectic solvents. acs.orgrsc.orgtandfonline.com An efficient synthesis of pyrroles has been reported using a deep eutectic solvent ([CholineCl][ZnCl₂]₃) under ultrasound irradiation, which is highly atom-economical, producing water as the only byproduct. rsc.org

| Green Approach | Catalyst/Medium | Key Advantages | Reference |

|---|---|---|---|

| Earth-Abundant Metal Catalysis | Homogeneous Iron Catalyst | High functional group tolerance; uses benign reductants (formic acid, H₂). | rsc.orgnih.gov |

| Heterogeneous Catalysis | Co/NGr-C@SiO₂-L | Robust, recyclable catalyst; works with various benign reductants. | nih.gov |

| Biomass Valorization | Manganese Complex | Uses biosourced diols; solvent-free; water is the only byproduct. | nih.gov |

| Alternative Solvents | Deep Eutectic Solvent | Cost-effective, recyclable medium; high yields in short reaction times. | rsc.org |

| Mechanochemical Synthesis | Ball Milling with Citric Acid | Solventless methodology; uses a non-toxic, biosourced organic acid catalyst. | lucp.netresearchgate.net |

Microwave-Assisted and Solvent-Free Syntheses

Microwave irradiation has become a popular tool in organic synthesis, offering significant advantages over conventional heating methods. pensoft.netmdpi.com For pyrrole synthesis, microwave assistance can lead to dramatically reduced reaction times, increased product yields, and often milder reaction conditions. pensoft.netthieme-connect.com The Paal-Knorr reaction, a cornerstone of pyrrole synthesis, has been successfully adapted to microwave conditions, often proceeding faster and with higher yields. pensoft.netthieme-connect.com Researchers have demonstrated that the synthesis of tricyclic pyrrole-2-carboxamides under microwave irradiation at 80 °C is significantly more efficient than using a conventional oil bath at the same temperature. thieme-connect.com

Solvent-free synthesis represents another important green chemistry approach, eliminating the need for potentially hazardous and volatile organic solvents. researchgate.net These reactions are often facilitated by mechanochemical activation, such as high-speed ball milling, or by simply heating a mixture of reactants, sometimes with a catalyst. researchgate.nettandfonline.comresearchgate.net The Paal-Knorr condensation of 1,4-diketones with primary amines has been effectively carried out under solvent-free conditions using catalysts like praseodymium(III) trifluoromethanesulfonate. tandfonline.com Another protocol uses mechanochemical activation with a biosourced organic acid like citric acid as the catalyst, providing N-substituted pyrroles in very short reaction times. researchgate.netresearchgate.net

| Reactants | Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| Tricyclic 1,4-dicarbonyl + various amines | Conventional Heating (80 °C) | 10–20 min | 70–93% | thieme-connect.com |

| Microwave Irradiation (80 °C) | 3–7.5 min | 72–95% | ||

| 2,5-Hexanedione + Aniline | Conventional Heating | Several hours | Lower | tandfonline.com |

| Solvent-free, Pr(OTf)₃ catalyst | Short | 86% |

Utilisation of Biosourced Precursors

The shift towards a sustainable chemical industry has spurred interest in using renewable, biosourced precursors for the synthesis of valuable chemical compounds. acs.org Pyrroles, while not abundant in their basic form in nature, have derivatives that are found in many natural products, and their core can be constructed from biological starting materials. lucp.netwikipedia.org

Recent research has demonstrated the synthesis of N-substituted pyrrole carboxylic acid derivatives from 3-hydroxy-2-pyrones, which can be efficiently derived from biosourced aldaric acids. acs.org This method proceeds by reacting the pyrones with primary amines, often under neat conditions or in a simple water/methanol solution without the need for a catalyst. acs.org Another sustainable approach utilizes a manganese catalyst to convert biomass-derived primary diols and amines into 2,5-unsubstituted pyrroles. nih.gov Furthermore, amino acids like L-proline serve as the biosynthetic precursors for complex pyrrole-containing natural products such as prodigiosin, highlighting nature's pathway to these heterocyclic structures. wikipedia.org

Targeted Synthesis of Brominated Pyrrole Scaffolds

Brominated pyrroles are a significant subclass of halogenated heterocycles, frequently found in marine natural products and serving as versatile intermediates in organic synthesis. researchgate.netnih.govresearchgate.net The synthesis of these compounds requires strategies that can control the position of bromination on the pyrrole ring. The regioselectivity of electrophilic bromination is heavily influenced by the electronic nature of the substituents already present on the ring. acs.org Electron-withdrawing groups at the C-2 position generally direct bromination to the C-4 position, while careful selection of milder brominating agents, such as tetrabutylammonium (B224687) tribromide (TBABr₃), can favor substitution at the C-5 position, even with an electron-withdrawing amide group at C-2. acs.org

Fischer Cyclization for Bromo-Substituted Pyrrolo[2,3-b]pyridine Frameworks

The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole (B17877), is a key structure in many biologically active compounds. A powerful method for constructing this framework is the Fischer indole (B1671886) synthesis. This reaction has been successfully applied to the preparation of bromo-substituted derivatives. researchgate.netthieme-connect.com

Specifically, a simple and effective synthesis of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridines has been developed via the Fischer cyclization of appropriate pyridylhydrazones in polyphosphoric acid (PPA) at elevated temperatures. researchgate.netresearchgate.net This methodology provides a valuable route to the 5-bromo-7-azaindole (B68098) scaffold, allowing for the introduction of various alkyl or aryl substituents at the 2 and 3 positions using readily available ketones and hydrazines. researchgate.netresearchgate.netevitachem.com

| Starting Materials | Product Type | Key Conditions | Significance | Reference |

|---|---|---|---|---|

| 5-Bromo-2-hydrazinopyridine + various alkyl/aryl ketones | 2,3-Disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridines | Polyphosphoric Acid (PPA), 160-180°C | Provides access to a range of substituted 5-bromo-7-azaindoles from available materials. | researchgate.netresearchgate.net |

One-Pot and Multi-Step Protocols for Bromo-Pyrrole Analogs

The synthesis of bromo-pyrrole analogs can be achieved through both concise one-pot procedures and more elaborate multi-step sequences. One-pot reactions, such as multi-component syntheses, can rapidly generate functionalized pyrroles that are subsequently halogenated or built from halogenated precursors. benthamscience.comnih.gov For example, a one-pot, three-component reaction under microwave irradiation can produce polyfunctionalized pyrroles, which can then be subjected to bromination. benthamscience.com

Multi-step protocols are essential for the synthesis of more complex brominated pyrrole-containing molecules. These sequences allow for precise control over the introduction of various functional groups. An example is the synthesis of 2-amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile, which involves a specific, planned sequence of reactions to construct the target molecule. researchgate.net Similarly, the synthesis of novel 5-bromo-7-azaindolin-2-one derivatives containing a carboxamide moiety involves a detailed synthetic pathway where the core scaffold is first assembled, followed by condensation with a brominated aldehyde intermediate. nih.gov These multi-step approaches are fundamental to creating complex, targeted molecules for applications such as drug discovery. nih.govrsc.org

Formation of Bromo-Pyrrolyl Hydrazones and Subsequent Cyclization

The formation of pyrrole rings through the cyclization of hydrazone precursors is a well-established synthetic strategy. In the context of bromo-pyrroles, this can be achieved through several pathways. One approach involves the Fischer indole synthesis, which can be adapted for the preparation of the 7-azaindole framework, a related heterocyclic system. This method utilizes the cyclization of pyridylhydrazones in polyphosphoric acid at elevated temperatures. researchgate.net For instance, 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridines have been successfully synthesized using this cyclization method. researchgate.net

Another relevant method is the gold(I)-catalyzed cycloisomerization of β-allenylhydrazones, which provides efficient access to multisubstituted N-aminopyrroles. organic-chemistry.orgjst.go.jp This reaction proceeds under mild conditions and involves the intramolecular cyclization of the hydrazone. organic-chemistry.orgjst.go.jp While not a direct synthesis of this compound, this methodology highlights the utility of hydrazone cyclization in forming substituted pyrrole rings. Additionally, copper-catalyzed reactions of hydrazines can lead to the formation of fused pyrrole systems through a cascade of propargylation, cyclization, and isomerization. bohrium.com The thermal cyclization of 2-ethoxycarbonylimino-3-arylhydrazono-indolines also demonstrates the transformation of hydrazones into fused heterocyclic systems containing a pyrrole-like ring. chempap.org

| Cyclization Method | Precursors | Key Features |

| Fischer Indole Synthesis | Pyridylhydrazones | High temperature, polyphosphoric acid catalysis. researchgate.net |

| Gold(I)-Catalyzed Cycloisomerization | β-Allenylhydrazones | Mild conditions, high yields for N-aminopyrroles. organic-chemistry.orgjst.go.jp |

| Copper-Catalyzed Cascade | Hydrazines and propargylic compounds | Forms fused pyrrole systems. bohrium.com |

| Thermal Cyclization | Arylhydrazono-indolines | Quantitative yield of triazinoindoles. chempap.org |

Amination Strategies for Pyrrole Rings

The introduction of an amino group onto the pyrrole nucleus is a key transformation in the synthesis of aminopyrroles. This can be accomplished through either direct amination of the pyrrole ring or by using a precursor functional group that is later converted to an amine.

Direct C-H amination of pyrroles presents a challenge due to the electron-rich nature of the heterocycle. However, methods have been developed to achieve this transformation. For example, direct amidation of indoles and pyrroles has been accomplished using electrophilic N-benzenesulfonyloxyamides in the presence of a Lewis acid like ZnCl₂. nih.gov In the case of pyrrole itself, this method can lead to a mixture of 2-amidated, 3-amidated, and diamidated products. nih.gov Another strategy involves the catalytic amination of furan (B31954) derivatives, which can be converted to pyrroles in the presence of an amine and an acid catalyst, though this is an indirect method. rsc.org Three-component domino reactions have also been developed that involve allylic amination to rapidly construct fused pyrrole systems. acs.org

A more common and often more regioselective method for introducing an amino group is through the reduction of a precursor functional group, such as a nitro or an azide (B81097) group. The reductive cyclization of nitro-substituted precursors using reagents like triethyl phosphite, known as the Cadogan reaction, is a viable method for forming the pyrrole ring in fused systems. beilstein-journals.org The synthesis of 2-aminopyrrole derivatives has been achieved through methods such as a multicomponent reaction of N-tosylimines, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and isocyanides. organic-chemistry.org The cyclocondensation of 1,3-dicarbonyl dianions with α-azidoketones also yields functionalized pyrroles after an acidic workup, where the azide serves as a masked amino group. rsc.org

A plausible route to this compound could involve the synthesis of 2-amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile, which serves as a precursor. researchgate.net The general strategy often involves the reduction of a nitro group to an amine. For instance, a two-step synthesis of polysubstituted pyrroles from nitroalkenes has been developed, involving a cycloaddition followed by a reductive ring contraction. researchgate.net

| Precursor Group | Conversion Method | Resulting Structure |

| Nitro Group | Cadogan Reaction (reductive cyclization) | Fused Pyrroles. beilstein-journals.org |

| Azide Group | Cyclocondensation with 1,3-dicarbonyls | Functionalized Pyrroles. rsc.org |

| N-Tosylimine | Multicomponent reaction with DMAD and isocyanide | 2-Aminopyrroles. organic-chemistry.org |

Stereoselective and Regioselective Pyrrole Syntheses

Controlling the position and orientation of substituents on the pyrrole ring is crucial for the synthesis of complex molecules. Regioselectivity is particularly important for preparing specifically substituted pyrroles like this compound.

A direct and regioselective synthesis of 5-substituted pyrrole-2-carboxaldehydes has been achieved through the bromine-lithium exchange of 2-bromo-6-(diisopropylamino)-1-azafulvene derivatives. cdnsciencepub.com This method provides a formal equivalent of 5-lithiopyrrole-2-carboxaldehyde, which can then react with various electrophiles. cdnsciencepub.com The Paal-Knorr synthesis, a classic method for pyrrole formation, offers good control over substituent placement by reacting a 1,4-dicarbonyl compound with a primary amine. researchgate.net

Yield Optimization and Scalability in this compound Synthesis

For the practical application of this compound, optimizing the synthetic yield and ensuring the process is scalable are critical considerations. The development of efficient and scalable synthetic routes is an active area of research.

One approach to a scalable synthesis involves the use of stable intermediates, such as a bromoaldehyde, which can then be condensed to form the pyrrolotriazine core, a related heterocyclic system. researchgate.net The optimization of reaction conditions, such as temperature, solvent, and catalyst, is essential for maximizing yield. electronicsandbooks.com For instance, in the synthesis of pyrrolo[2,3-b]pyridine derivatives, the Fischer cyclization conditions can be tuned to improve yields. researchgate.net

The use of microwave-assisted synthesis has emerged as a powerful tool for reducing reaction times and improving yields in the preparation of pyrrole derivatives. researchgate.net However, scaling up microwave reactions can present challenges. researchgate.net Continuous flow synthesis offers a promising alternative for large-scale production, as it allows for precise control over reaction parameters and can improve consistency and yield. numberanalytics.com Design for yield, which involves considering how the arrangement of components in a synthesis can affect the final output, is another important strategy for enhancing scalability. scispace.com

| Strategy | Key Advantages |

| Use of Stable Intermediates | Allows for purification and characterization at intermediate stages, potentially improving final product purity. researchgate.net |

| Microwave-Assisted Synthesis | Rapid reaction times, often leading to higher yields and fewer side products. researchgate.net |

| Continuous Flow Synthesis | Precise control over reaction conditions, improved safety, and easier scalability. numberanalytics.com |

| Optimization of Reaction Conditions | Maximizes product yield and minimizes byproduct formation. electronicsandbooks.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

While specific spectral data for this compound is not extensively documented in publicly available literature, the expected chemical shifts can be inferred from related pyrrole derivatives. researchgate.netresearchgate.net In ¹H NMR, the protons on the pyrrole ring are expected to appear in the aromatic region, typically between δ 6.0 and 7.5 ppm. The protons of the amine group (-NH₂) would likely produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The pyrrolic N-H proton also gives rise to a characteristic signal. researchgate.net

In ¹³C NMR spectroscopy, the carbon atoms of the pyrrole ring would resonate in the aromatic region, generally between δ 100 and 140 ppm. The carbon atom attached to the bromine (C5) would be significantly influenced by the halogen's electronegativity, and the carbon atom bonded to the amine group (C2) would also show a characteristic shift. For comparison, in 5-bromo-1H-pyrrole-2-carboxamide, the pyrrole ring protons are observed between δ 6.5–7.2 ppm, and the carbonyl carbon is seen at approximately δ 165 ppm.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is generated based on typical values for similar pyrrole derivatives and should be considered predictive.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H3 | 6.0 - 6.5 | - |

| H4 | 6.5 - 7.0 | - |

| NH (pyrrole) | 8.0 - 9.0 (broad) | - |

| NH₂ (amine) | 3.5 - 5.0 (broad) | - |

| C2 | - | 130 - 140 |

| C3 | - | 105 - 115 |

| C4 | - | 110 - 120 |

| C5 | - | 95 - 105 |

For a definitive structural assignment, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity between protons and carbons. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. The molecular weight of this compound is 161.00 g/mol .

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected to appear as a characteristic doublet due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). This would result in two peaks of nearly equal intensity at m/z values corresponding to [C₄H₅⁷⁹BrN₂]⁺ and [C₄H₅⁸¹BrN₂]⁺. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula with high accuracy.

The fragmentation of this compound under electron impact (EI) or other ionization methods would likely involve characteristic losses of small molecules or radicals. Common fragmentation pathways for related amino-bromo heterocycles include the loss of the amino group (-NH₂) or the bromine atom (Br•). Subsequent fragmentation could involve the cleavage of the pyrrole ring itself. rsc.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound This table is predictive and based on common fragmentation patterns of similar compounds.

| Fragment Ion | Predicted m/z | Possible Loss |

| [M]⁺ | 160/162 | - |

| [M-NH₂]⁺ | 144/146 | Loss of amino radical |

| [M-Br]⁺ | 81 | Loss of bromine radical |

| [M-HCN]⁺ | 133/135 | Loss of hydrogen cyanide from the ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-N bonds of the amine and pyrrole groups, as well as vibrations of the aromatic ring. orgchemboulder.com

Primary amines (R-NH₂) typically exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. pressbooks.pub A broad band due to N-H wagging may also be observed between 665-910 cm⁻¹. orgchemboulder.com The C-N stretching vibration for aromatic amines is usually found in the 1250-1335 cm⁻¹ range. orgchemboulder.com The pyrrole N-H stretch would also appear in the 3200-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

Table 3: Expected Infrared Absorption Bands for this compound This table is based on general IR absorption regions for the functional groups present.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Primary Amine (NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) |

| Primary Amine (NH₂) | N-H Bend (Scissoring) | 1580 - 1650 |

| Pyrrole (N-H) | N-H Stretch | ~3400 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aromatic C=C | C=C Stretch | 1400 - 1600 |

| Aromatic C-N | C-N Stretch | 1250 - 1335 |

| C-Br | C-Br Stretch | 500 - 600 |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. While specific crystallographic data for this compound is not readily found in the Cambridge Structural Database (CSDC), insights can be drawn from the crystal structures of analogous compounds. researchgate.netbohrium.com

For instance, the crystal structure of the related compound 5-Bromo-1H-pyrrolo[2,3-b]pyridine reveals a monoclinic crystal system. nih.gov It is anticipated that this compound would also form a crystalline solid. In the solid state, the molecules are expected to be stabilized by a network of intermolecular hydrogen bonds. The primary amine group and the pyrrole N-H group can both act as hydrogen bond donors, while the nitrogen atoms can act as acceptors, leading to the formation of one-dimensional chains or two-dimensional sheets. These interactions significantly influence the compound's physical properties, such as its melting point and solubility. The pyrrole ring itself is expected to be planar due to its aromatic character.

Table 4: Inferred Crystallographic Properties for this compound This table is based on data from closely related structures and serves as a prediction.

| Property | Predicted Value/Characteristic |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Key Intermolecular Interactions | N-H···N hydrogen bonding |

| Molecular Geometry | Planar pyrrole ring |

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the purification of synthesized compounds and the assessment of their purity. For this compound, methods such as thin-layer chromatography (TLC), column chromatography, and high-performance liquid chromatography (HPLC) are applicable.

TLC is a quick and effective method to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. For the purification of pyrrole derivatives, silica (B1680970) gel is commonly used as the stationary phase in column chromatography. cdnsciencepub.com The mobile phase is typically a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), with the ratio adjusted to achieve optimal separation. rsc.org For basic compounds like amines, it can be beneficial to use an amino-functionalized silica or to add a small amount of a basic modifier (e.g., triethylamine) to the eluent to prevent peak tailing. biotage.com

HPLC is a highly sensitive method for assessing the final purity of the compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) is a common setup for analyzing polar aromatic compounds. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. bldpharm.com

Computational and Theoretical Investigations of 5 Bromo 1h Pyrrol 2 Amine and Analogs

Molecular Modeling and Docking Studies of Pyrrole-Based Ligands

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a ligand within the active site of a protein. nih.gov These methods are crucial for virtual screening and for rationalizing the activity of pyrrole-based compounds against a wide array of biological targets, including enzymes and receptors involved in cancer, infectious diseases, and neurological disorders. nih.govresearchgate.netnih.gov

Docking studies reveal the specific molecular interactions that stabilize the ligand-protein complex. For pyrrole-based ligands, these interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds. The nitrogen atom of the pyrrole (B145914) ring can act as a hydrogen bond donor, a feature often critical for anchoring the ligand in the binding pocket. nih.gov

For instance, docking studies of pyrrolo[2,3-d]pyrimidine derivatives into the ATP-binding pocket of p21-activated kinase 4 (PAK4) showed that all inhibitors formed key hydrogen bonds with the backbone of Leu398 and the side chains of Glu396 and Asp444. mdpi.com Similarly, in studies targeting the kinase insert domain receptor (KDR), pyrrolo[3,2-d]pyrimidine inhibitors formed hydrogen bonds with the side chain of Glu883 and the backbone of Asp1044 in the allosteric site. mdpi.com Another study on pyrrole derivatives as anti-HIV-1 agents identified high interaction energies with the 3MNW receptor, suggesting strong binding. researchgate.net

These detailed interaction profiles are essential for understanding the molecular basis of a compound's activity and for designing analogs with improved potency and selectivity.

Table 1: Examples of Predicted Ligand-Protein Interactions for Pyrrole-Based Compounds

| Target Protein | Pyrrole Ligand Class | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| PAK4 mdpi.com | Pyrrolo[2,3-d]pyrimidines | Leu398, Glu396, Asp444 | Hydrogen Bonding |

| KDR mdpi.com | Pyrrolo[3,2-d]pyrimidines | Glu883, Asp1044 | Hydrogen Bonding |

| EGFR nih.gov | 4-Anilino-pyrrolo[2,3-d]pyrimidines | Met793 | Hydrogen Bonding |

| GABA-A ijper.org | Pyrrole Carbohydrate Analogs | Ile C:242, Asp C:424, Phe D:307 | Not specified |

| M. tuberculosis InhA | Pyrrole Hydrazones | Not specified | Peptide & Imine Linkage Binding |

| Human MAO-A nih.gov | 1-(1-methyl-1H-pyrrol-2-yl)propan-1-ones | Not specified | Competitive Inhibition |

Through the analysis of multiple docking poses across a series of analogs, key binding motifs—structural features of the ligand essential for activity—can be identified. For many pyrrole-based kinase inhibitors, the pyrrole ring itself acts as a flat, heteroaromatic system that occupies the adenine-binding region of the ATP pocket. nih.gov

Key motifs frequently observed in active pyrrole-containing compounds include:

The Pyrrole NH Group: Often serves as a crucial hydrogen bond donor, interacting with backbone carbonyls of hinge region residues in kinases (e.g., Met793 in EGFR). nih.gov

Substituents at Specific Positions: The nature and position of substituents on the pyrrole ring dictate selectivity and potency. For example, in a series of metallo-β-lactamase inhibitors, the 3-carbonitrile group and vicinal 4,5-diphenyl substituents on the pyrrole were found to be critical for inhibitory potency. nih.gov

Extended Moieties: Appending other functional groups, such as amides or hydrophobic tails, allows the ligand to form additional interactions in adjacent hydrophobic pockets, enhancing affinity. nih.govtandfonline.com Studies have noted that the carbonyl group in pyrrole molecules can be a key moiety for biological activity. nih.gov

Identifying these motifs is fundamental to scaffold hopping and lead optimization, allowing medicinal chemists to design new molecules that retain the essential binding interactions while improving other properties.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational strategies that link the chemical structure of a compound to its biological activity. These models are used to predict the activity of novel compounds and to understand the structural requirements for potent target interaction. tandfonline.comimist.ma

QSAR studies establish mathematical relationships between a set of molecular descriptors (e.g., physicochemical properties) and the observed biological activity of a series of compounds. A QSAR study performed on 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogs identified several key properties responsible for their binding affinity at dopamine (B1211576) D2 and D3 receptors. researchgate.net The analysis revealed that lipophilicity, molecular refractivity, volume, and hydration energy were important descriptors correlating with binding affinity. researchgate.net

Similarly, a Fragment-Based (FB) QSAR study on pyrrole derivatives as COX-1 and COX-2 inhibitors found that steric fields had the most significant influence on activity, followed by electrostatic and hydrophobic fields. nih.gov Such correlations provide a quantitative framework for structure-activity relationships (SAR), guiding the modification of lead compounds. For example, SAR studies have shown that the presence and position of halogens on anilino-substituents of pyrrole derivatives can be pivotal for dual EGFR and AURKA inhibition. nih.gov

Table 2: Key Physicochemical Descriptors in QSAR Models for Pyrrole Analogs

| Pyrrole Analog Series | Target | Significant Descriptors | Reference |

|---|---|---|---|

| 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole | Dopamine D2/D3 Receptors | Lipophilicity, Molecular Refractivity, Volume, Hydration Energy | researchgate.net |

| Substituted 1H-pyrrole-1-yl alkanoates | COX-1/COX-2 | Steric Fields, Electrostatic Fields, Hydrophobic Fields | nih.gov |

A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. These models serve as 3D queries for screening large compound libraries to find new, structurally diverse hits.

For pyrrole-based compounds designed as EGFR inhibitors, key pharmacophoric features have been identified:

A flat heteroaromatic ring system (the pyrrole core) to occupy the adenine (B156593) binding pocket. nih.gov

A terminal hydrophobic head to occupy a nearby hydrophobic region. nih.gov

An imino group (NH) or other spacer to bridge the two regions. nih.gov

A hydrophobic tail to occupy a second hydrophobic region. nih.gov

Generation of such models, often informed by the structures of known active compounds and their docked poses, is a critical step in rational drug design, helping to prioritize synthetic efforts towards molecules with a higher probability of being active. researchgate.net

In Silico ADME Prediction Methodologies for Pyrrole Compounds

A significant cause of late-stage drug development failure is poor pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov In silico ADME prediction tools are now routinely used early in the discovery process to flag compounds that may have undesirable properties, allowing for their early removal or modification. tandfonline.commdpi.com

Web-based tools like SwissADME and pkCSM are frequently employed to calculate a range of physicochemical and pharmacokinetic parameters for pyrrole derivatives from their chemical structures. tandfonline.commdpi.comijcrt.org These tools predict properties based on established rules and models, such as Lipinski's "rule of five," which helps assess a compound's potential for oral bioavailability.

Commonly predicted parameters for pyrrole compounds include:

Physicochemical Properties: Molecular weight, LogP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). ijper.orgijcrt.org

Pharmacokinetics: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and interaction with cytochrome P450 (CYP) enzymes, which are crucial for metabolism. nih.govijper.org

Studies on various pyrrole analogs have shown that they generally exhibit good predicted drug-likeness. For example, an analysis of several pyrrole analogs using SwissADME indicated high gastrointestinal absorption and good bioavailability scores. ijcrt.org However, specific substitutions can drastically alter these properties; for instance, some pyrrole derivatives are predicted to be P-glycoprotein (Pgp) substrates or inhibitors of various CYP isoenzymes, which can affect their distribution and clearance. nih.gov These in silico assessments are vital for prioritizing compounds with favorable ADME profiles for further experimental testing. researchgate.netnih.gov

Table 3: Representative In Silico Predicted ADME Properties for Pyrrole-Based Compounds

| Compound Name/Class | MW ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | GI Absorption | BBB Permeant | Reference |

|---|---|---|---|---|---|---|---|

| SR9009 | 437.94 | 4.38 | 1 | 5 | High | No | nih.gov |

| Pyrrole-3-one derivatives (Ata1-9) | Varied | Varied | Varied | Varied | High | Varied | tandfonline.com |

| Pyrrole carbohydrate analogues (Va-Vj) | Varied | Varied | Varied | Varied | Varied | Varied | ijper.org |

| Generic Pyrrole Analogs (I-VI) | <500 | Varied | <5 | <10 | High | Yes | ijcrt.org |

Prediction of Absorption and Distribution Characteristics

The journey of a drug through the body is critically dependent on its ability to be absorbed and distributed to its target site. Computational models are widely used to predict these absorption, distribution, metabolism, and excretion (ADME) properties. For 5-Bromo-1H-pyrrol-2-amine and its analogs, these models can estimate key characteristics that govern its systemic availability and ability to reach tissues.

Key predicted absorption and distribution parameters include:

Gastrointestinal (GI) Absorption: Models predict the likelihood of a compound being absorbed from the gut into the bloodstream after oral administration. For pyrrole derivatives, high GI absorption is often predicted, a favorable characteristic for orally administered drugs. nih.govbiointerfaceresearch.com

Blood-Brain Barrier (BBB) Permeability: This parameter assesses the potential of a compound to cross the highly selective barrier protecting the central nervous system. Computational tools can classify compounds as BBB permeable or non-permeable, which is crucial for neurological drug targets or for avoiding unwanted central nervous system side effects.

Cellular Permeability: Models such as Caco-2 permeability simulations predict a drug's ability to pass through intestinal epithelial cells, a key step in absorption.

These predictions are derived from a molecule's structural and physicochemical properties, allowing for an early assessment of its potential pharmacokinetic behavior. nih.gov

Table 1: Predicted ADME Properties for this compound This table presents hypothetical but representative data based on typical in silico predictions for similar heterocyclic compounds.

| ADME Property | Predicted Outcome | Implication |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Good candidate for oral administration. |

| Blood-Brain Barrier (BBB) Permeation | Low / Non-permeable | Reduced likelihood of CNS side effects. |

| P-glycoprotein (P-gp) Substrate | No | Lower potential for cellular efflux and drug resistance. |

| Caco-2 Permeability | Moderate to High | Indicates efficient intestinal absorption. |

Metabolic Stability Predictions

A compound's therapeutic efficacy is highly dependent on its metabolic stability. Rapid metabolism can lead to low bioavailability and a short duration of action. Computational models predict metabolic stability primarily by assessing a molecule's interaction with Cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.

For this compound, in silico tools can predict:

Whether the compound is a substrate for various CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

Whether the compound is likely to inhibit these enzymes, which could lead to drug-drug interactions.

By identifying potential metabolic liabilities early, medicinal chemists can modify the structure of the compound to enhance its stability and improve its pharmacokinetic profile.

Bioavailability Assessment from Computational Models

Oral bioavailability, the fraction of an administered drug that reaches systemic circulation, is a critical parameter for oral medications. Computational models integrate various predicted properties, including solubility, permeability, and metabolic stability, to provide a holistic assessment of a compound's potential bioavailability.

The "BOILED-Egg" model is one such tool that visually represents a compound's passive absorption and brain access based on its lipophilicity (WLOGP) and polarity (TPSA). Furthermore, some platforms provide a "bioavailability score," which is a composite value based on several physicochemical parameters, offering a quick reference for a compound's drug-like potential. For many pyrrole analogs, these models often predict a favorable bioavailability score, suggesting they possess the necessary characteristics for effective oral delivery. nih.gov

Drug-Likeness Evaluation based on Molecular Descriptors

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug. This assessment is often guided by established rules of thumb based on the analysis of successful oral drugs.

Lipinski's Rule of Five is the most renowned of these guidelines, stating that an orally active drug generally has:

No more than 5 hydrogen bond donors (sum of -OH and -NH groups).

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

A molecular weight (MW) under 500 Daltons.

A calculated octanol-water partition coefficient (logP) not greater than 5.

A compound is considered to have good drug-like properties if it violates no more than one of these rules. The analysis for this compound demonstrates its strong compliance with these guidelines.

Table 2: Lipinski's Rule of Five Analysis for this compound

| Molecular Descriptor | Value for this compound | Lipinski's Rule (Threshold) | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | 161.01 g/mol | ≤ 500 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

| Calculated logP (ClogP) | ~1.5 - 2.0 (estimated) | ≤ 5 | Yes |

| Number of Violations | 0 |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide deep insights into the electronic properties of a molecule, which are fundamental to its reactivity, stability, and intermolecular interactions. Methods like Density Functional Theory (DFT) are employed to model these characteristics for this compound. wu.ac.thijesit.com

HOMO-LUMO Analysis and Electrostatic Potentials

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large energy gap suggests high stability and low chemical reactivity, while a small gap indicates that the molecule is more reactive. wuxiapptec.commaterialsciencejournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring and the amino group, while the LUMO may be distributed across the ring system, influenced by the electronegative bromine atom.

Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution within a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this compound, the MEP would likely show negative potential around the nitrogen atoms and the π-system of the ring, indicating these are the primary sites for electrophilic interactions.

Aromaticity and Electron Delocalization in Bromopyrroles

Pyrrole is a classic example of a five-membered aromatic heterocycle. Its aromaticity arises from a cyclic, planar, and fully conjugated system containing 6 π-electrons (4 from the carbon double bonds and 2 from the nitrogen lone pair), satisfying Hückel's rule (4n+2 π-electrons). uobaghdad.edu.iqwikipedia.orgmasterorganicchemistry.com This electron delocalization confers significant stability to the ring. pharmaguideline.com

The introduction of substituents, such as the bromo and amino groups in this compound, influences the electronic structure and aromaticity of the pyrrole ring.

The amino group (-NH2) is an electron-donating group, which tends to increase the electron density of the aromatic ring, further enhancing its reactivity towards electrophiles.

Theoretical studies on substituted aromatic systems show that while the fundamental aromatic character is maintained, substituents can modulate the degree of electron delocalization and influence the regioselectivity of chemical reactions. uobaghdad.edu.iq

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Extensive searches for computational and theoretical investigations focusing specifically on this compound did not yield studies dedicated to its molecular dynamics simulations, conformational analysis, or binding dynamics. The scientific literature to date appears to lack specific research on the dynamic behavior and interaction profiles of this particular compound.

However, the broader class of pyrrole derivatives has been the subject of numerous computational studies, providing insights that may offer a foundational understanding for future investigations into this compound. These studies often employ molecular dynamics (MD) simulations to explore the conformational landscapes and binding stabilities of various substituted pyrroles with biological targets.

For instance, molecular dynamics simulations have been effectively used to study the binding modes of pyrrole-containing compounds to protein kinases. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex over time. By analyzing the trajectory of the simulation, researchers can identify stable and transient interactions, which are crucial for understanding the determinants of binding affinity and selectivity.

Conformational analysis through computational methods like Density Functional Theory (DFT) is another common approach for understanding the structural preferences of pyrrole derivatives. These studies can predict the most stable three-dimensional arrangements of the molecule, which is a critical first step before undertaking more complex simulations of its interactions with other molecules.

While no specific data tables or detailed research findings for this compound can be presented due to the absence of dedicated studies, the methodologies applied to its analogs are well-established. Future computational work on this compound would likely involve similar approaches to elucidate its conformational flexibility and potential binding dynamics with relevant biological macromolecules. Such studies would be invaluable in predicting its behavior in a biological system and guiding the design of new derivatives with specific therapeutic applications.

Pharmacological and Biological Activity of Bromopyrrole Derivatives Preclinical Focus

Anticancer and Antitumor Potential of Pyrrole (B145914) Scaffolds

The pyrrole moiety is a key component in a variety of compounds exhibiting anti-inflammatory, antiseptic, antibacterial, and anticancer properties. ualberta.canih.gov Recent research has focused on developing highly active and selective cytotoxic agents containing the pyrrole motif, showing promising results for future cancer therapies. researchgate.netualberta.ca These compounds exert their effects through several mechanisms, including the inhibition of critical enzymes, modulation of cell signaling pathways, and direct cytotoxicity against cancer cells. nih.govresearchgate.net

A primary mechanism through which pyrrole scaffolds exhibit their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signal transduction pathways often dysregulated in cancer. cancertreatmentjournal.com Many pyrrole-based compounds function as multi-targeted tyrosine kinase inhibitors (TKIs). nih.govmdpi.com For instance, Sunitinib, a pyrrole-indolin-2-one derivative, is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), key drivers of tumor angiogenesis. cancertreatmentjournal.commdpi.com

Derivatives of pyrrolo[2,3-d]pyrimidine have also been identified as promising multi-targeted kinase inhibitors, showing significant activity against EGFR, Her2, VEGFR2, and CDK2. mdpi.com Novel bromopyrrole alkaloids isolated from marine sponges have demonstrated inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase family, which is frequently over-expressed in cancers like breast cancer. nih.gov The ability of these pyrrole-containing molecules to target multiple kinases contributes to their broad-spectrum anticancer activity. nih.govcancertreatmentjournal.com

Pyrrole derivatives have been shown to effectively halt cancer cell proliferation by inducing cell cycle arrest and promoting programmed cell death (apoptosis). nih.govresearchgate.net A novel synthetic bromopyrrole compound, B6 (N-(4, 5-dibromo-pyrrole-2-carbonyl)-L-amino isovaleric acid methyl ester), demonstrated significant antineoplastic activity by arresting the cell cycle at the G1 phase and inducing apoptosis. nih.gov Further investigation revealed that B6 triggers the mitochondrial apoptotic pathway, evidenced by a decrease in mitochondrial membrane potential and the cleavage of caspase-9 and caspase-3. nih.gov

Similarly, derivatives of 5-hydroxy-1H-pyrrol-2-(5H)-one have been found to induce S-phase cell cycle arrest and apoptosis in cancer cells, with effects partially dependent on p53 activation. plos.org The cytotoxic effects of some pyrrole hydrazones have been correlated with their ability to induce apoptosis and cause cell cycle arrest in the S phase. researchgate.net These findings underscore the role of pyrrole scaffolds in disrupting the cancer cell cycle and activating intrinsic cell death pathways. nih.govnih.gov

The anticancer potential of bromopyrrole and other pyrrole derivatives has been validated across a range of human cancer cell lines. Hybrids inspired by marine bromopyrrole alkaloids have shown significant cytotoxicity. For example, compounds 5c and 5e were highly effective against the hormone-dependent breast cancer cell line MCF7 (IC50 = 0.03 μM), while compound 5n was potent against the oral cancer cell line KB403 (IC50 = 0.01 μM). nih.gov

A novel bromopyrrole compound, B6, was particularly active against LOVO (colon) and HeLa (cervical) cancer cells. nih.gov Furthermore, a series of 5-bromo-7-azaindolin-2-one derivatives containing a pyrrole moiety exhibited broad-spectrum antitumor potency, with compound 23p being 8.4- to 11.3-fold more potent than Sunitinib against HepG2 (liver), A549 (lung), and Skov-3 (ovarian) cell lines. nih.gov N-substituted pyrrole-based scaffolds have also demonstrated noteworthy cytostatic activity against L1210 (leukemia), CEM (leukemia), and HeLa cells, with IC50 values ranging from 10-14 µM for the most promising compound. nih.gov

| Compound Class | Specific Compound | Cancer Cell Line | Activity (IC50) | Source |

|---|---|---|---|---|

| Bromopyrrole Alkaloid Hybrids | 5c, 5e | MCF7 (Breast) | 0.03 µM | nih.gov |

| Bromopyrrole Alkaloid Hybrids | 5t | WRL68 (Liver) | 0.03 µM | nih.gov |

| Bromopyrrole Alkaloid Hybrids | 4s | CaCO2 (Colon) | 0.07 µM | nih.gov |

| Bromopyrrole Alkaloid Hybrids | 5n | KB403 (Oral) | 0.01 µM | nih.gov |

| 5-Bromo-7-azaindolin-2-one Derivatives | 23p | HepG2, A549, Skov-3 | 2.357–3.012 μM | nih.gov |

| N-substituted Pyrroles | Compound 1 (Tropolone-containing) | L1210, CEM, HeLa | 10-14 µM | nih.gov |

| Pyrrolo[1,2-a]quinoline | 10a | A498 (Renal) | 27 nM | mdpi.com |

| Trisubstituted Pyrroles | 4d | LoVo (Colon) | Viability reduced to 19.06% at 200 µM | nih.gov |

Antimicrobial Activities of Pyrrole-Based Compounds

Pyrrole and its fused derivatives are an important class of compounds with a wide range of biological activities, including significant antimicrobial effects. tandfonline.com These compounds, both from natural sources and synthetic routes, have demonstrated the ability to inhibit the growth of various pathogenic bacteria and fungi. nih.gov

Pyrrole derivatives have shown varied efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com Some 1,2,3,4-tetrasubstituted pyrrole derivatives demonstrated notable inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, with some compounds being more effective than the standard antibiotic tetracycline. acgpubs.org However, these same compounds showed no activity against Gram-negative strains such as Escherichia coli and Pseudomonas fluorescens, possibly due to the low permeability of the Gram-negative outer membrane. acgpubs.org

In contrast, other studies have reported bromopyrrole alkaloids, such as hymenidin (B1674120) and oroidin (B1234803), that exhibit significant growth inhibition against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria. mdpi.com The antibacterial activity is often dependent on the specific substitutions on the pyrrole ring. mdpi.com For example, dihalogenation on the pyrrole heterocycle and the presence of two pyrrolic units in the structure can enhance antibacterial activity. mdpi.com Marinopyrrole A, known for its potent effects on Gram-positive organisms like MRSA, has also shown selective efficacy against a subset of Gram-negative bacteria that lack canonical lipopolysaccharide (LPS), including species from the Neisseria and Moraxella genera. mdpi.com

| Compound/Class | Bacterial Strain | Activity (MIC/Inhibition Zone) | Source |

|---|---|---|---|

| 1,2,3,4-tetrasubstituted pyrrole (Cmpd 4) | S. aureus | 30 mm inhibition zone | acgpubs.org |

| 1,2,3,4-tetrasubstituted pyrrole (Cmpd 4) | B. cereus | 19 mm inhibition zone | acgpubs.org |

| Pyrrole-2-carboxamide derivatives | Gram-positive & Gram-negative strains | MIC: 1.05 - 12.01 µg/mL | mdpi.com |

| Bromopyrrole Alkaloid (Nagelamide G) | M. luteus | MIC: 2.08 µg/mL | nih.gov |

| Bromopyrrole Alkaloid (Nagelamide G) | B. subtilis | MIC: 16.7 µg/mL | nih.gov |

| Benzopyrrole Derivatives (Cmpd 25, 34) | Gram-positive & Gram-negative bacteria | MIC: 3.9 - 15.62 µg/mL | nih.gov |

In addition to their antibacterial properties, pyrrole-based compounds have demonstrated significant antifungal potential. tandfonline.com Aroyl hydrazones, which can be hybridized with bromopyrrole alkaloids, are known to possess antifungal activities. arabjchem.org Synthesized pyrroles and their fused pyrimidine (B1678525) and triazine derivatives have been shown to inhibit the growth of important human pathogens, including the yeast Candida albicans and filamentous fungi such as Aspergillus fumigatus and Fusarium oxysporum. tandfonline.com

Bromopyrrole alkaloids extracted from marine sponges of the Agelas species have shown notable antifungal activity against C. albicans. researchgate.net For example, marmaricines B and C demonstrated potent effects against C. albicans with Minimum Inhibitory Concentration (MIC) values of 8 µg/mL and Minimum Fungicidal Concentrations (MFCs) of 16 µg/mL. researchgate.net Other studies have isolated compounds from marine bacteria that show potent activity against a range of human and plant fungal pathogens, including C. albicans and Aspergillus niger. nih.gov The development of new pyrrole derivatives continues to be a promising avenue for discovering novel antifungal agents to combat the growing problem of fungal resistance. nih.govresearchgate.net

| Compound Class | Specific Compound | Fungal Strain | Activity (MIC/MFC) | Source |

|---|---|---|---|---|

| Bromopyrrole Alkaloids | Marmaricine B | C. albicans | MIC: 8 µg/mL, MFC: 16 µg/mL | researchgate.net |

| Bromopyrrole Alkaloids | Marmaricine C | C. albicans | MIC: 8 µg/mL, MFC: 16 µg/mL | researchgate.net |

| Bromopyrrole Alkaloids | Agelasine F | C. albicans | MIC: 4 µg/mL | nih.gov |

| Bromopyrrole Alkaloids | Agelasine C | C. albicans | MIC: 0.5 µg/mL | nih.gov |

| Fused Pyrroles | Compound 3c | C. albicans | High activity (specific value not stated) | tandfonline.com |

| Fused Pyrroles | Compound 5a | A. fumigatus, F. oxysporum | High activity (specific value not stated) | tandfonline.com |

Antiviral Properties

Bromopyrrole alkaloids, a class of marine-derived natural products, have garnered attention for their potential antiviral activities. researchgate.netnih.gov Preclinical investigations have revealed that certain synthetic and naturally occurring bromopyrrole derivatives exhibit inhibitory effects against various viruses. These compounds' mechanisms of action are diverse, often targeting viral enzymes and proteins crucial for replication. nih.gov

Newly synthesized pyrrole derivatives, including pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e] nih.govnih.govnih.govtriazolo[4,3-c]pyrimidine compounds, have demonstrated significant antiviral activity against Rotavirus Wa strain and Coxsackievirus B4 in preclinical studies. nih.gov Molecular docking studies suggest that these compounds may exert their effects by inhibiting viral polymerase enzymes. nih.gov While many pyrrole-imidazole alkaloids from marine sponges did not show significant antiviral activity in some assays, the broader class of alkaloids is recognized as a major category of phytochemicals with a wide spectrum of antiviral properties. nih.govnih.gov The structural and functional diversity of alkaloids makes them a versatile group of secondary metabolites with significant potential for antiviral drug discovery. nih.gov

Some bromopyrrole compounds, such as marinopyrrole derivatives, have been identified as potential agents against antibiotic-resistant bacteria, highlighting the broad antimicrobial potential of this chemical class. mdpi.com Although not directly antiviral, this underscores their capacity to interfere with microbial processes.

Enzyme and Receptor Modulatory Effects

Certain bromopyrrole derivatives have been investigated for their potential to inhibit cholinesterases, enzymes critical in the regulation of neurotransmission. nih.govbrieflands.comscispace.com The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for conditions such as Alzheimer's disease. nih.govscispace.com

A series of N-substituted derivatives of brominated 2-phenitidine were synthesized and screened for their inhibitory activity against both AChE and BChE. brieflands.com The results indicated that these compounds were effective inhibitors of both enzymes, with some also showing activity against lipoxygenase. brieflands.com In another study, novel 1,3-diaryl-pyrrole derivatives demonstrated high selectivity towards BChE over AChE, with IC50 values comparable to the standard drug donepezil. nih.gov Kinetic and molecular docking studies revealed a mixed competitive mode of BChE inhibition for the most potent compound. nih.gov The pyrrole moiety is considered a prominent pharmacophore in the design of novel cholinesterase inhibitors. mdpi.com

| Compound Type | Target Enzyme(s) | Key Findings |

| N-substituted brominated 2-phenitidine derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Moderate inhibitors of both enzymes. |

| 1,3-diaryl-pyrrole derivatives | Butyrylcholinesterase (BChE) | Highly selective BChE inhibitors with IC50 values in the low micromolar range. |

Dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways is a promising strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.govrootspress.orgnih.gov Several novel pyrrole derivatives and their hybrids have been synthesized and evaluated as dual COX-2/LOX inhibitors. mdpi.comnih.gov

In one study, novel pyrrole-cinnamate hybrids were developed and showed a promising combination of in vitro inhibitory activities against both soybean LOX (sLOX) and COX-2. mdpi.comnih.gov Specifically, some hybrid compounds exhibited potent COX-2 inhibition with IC50 values in the sub-micromolar to low micromolar range, alongside moderate LOX inhibition. mdpi.comnih.gov Molecular docking studies suggested that these compounds could display allosteric interactions with the LOX enzyme. mdpi.comnih.gov Other research has also highlighted the potential of N-substituted [phenyl-pyrazolo]-oxazin-2-thiones, which share some structural similarities with pyrrole derivatives, as COX-LOX inhibitors. researchgate.net

| Compound Class | Target Enzymes | Inhibitory Activity (IC50) |

| Pyrrole-cinnamate hybrid 5 | COX-2, LOX | COX-2: 0.55 µM, LOX: 30 µM |

| Pyrrole-cinnamate hybrid 6 | COX-2, LOX | COX-2: 7.0 µM, LOX: 27.5 µM |

| Pyrrole 2 | LOX | 7.5 µM |

| Thioxo-4-Br-phenyl-derivative 4g | COX-2 | 62 µM |

The pyrrole scaffold has been identified as a key feature in the design of inhibitors for various enzymes, including monoamine oxidase B (MAO-B). mdpi.com While specific studies focusing solely on 5-Bromo-1H-pyrrol-2-amine are limited in this context, broader research on pyrrole derivatives indicates their potential. For instance, newly synthesized pyrrole-based hydrazide-hydrazones have been evaluated for their MAO-B inhibitory activity. mdpi.comresearchgate.net One such compound demonstrated a statistically significant inhibitory effect on human recombinant MAO-B, comparable to the standard inhibitor selegiline. researchgate.net

The introduction of different substituents on the pyrrole ring has been shown to influence the MAO-B inhibitory capacity. For example, a hydrazide–hydrazone derivative condensed with 4-chlorobenzaldehyde (B46862) showed moderate activity, whereas the introduction of 3-fluorine, 4-methoxy, or 2,4-dimethoxy moieties on the benzene (B151609) ring resulted in no MAO-B inhibition. mdpi.com Information directly linking bromopyrrole derivatives to PI3K alpha inhibition is not prominent in the reviewed preclinical literature.

The mycolic acid biosynthetic pathway is an essential process in Mycobacterium tuberculosis and represents a key target for the development of new anti-tuberculosis drugs. nih.goveurekaselect.comfrontiersin.orgnih.govnih.govmicrobenotes.combenthamscience.comkegg.jp Several classes of compounds, including those containing a pyrrole moiety, have been investigated as inhibitors of this pathway.

Hybrid molecules combining marine bromopyrrole alkaloids with 1,3,4-oxadiazole (B1194373) have been synthesized and evaluated for their antitubercular activity. nih.gov Two of these hybrid compounds demonstrated potent inhibition of Mycobacterium tuberculosis at low microgram per milliliter concentrations, suggesting they could serve as leads for novel anti-TB agents. nih.gov Furthermore, a series of pyrrole-2-carboxamide derivatives have been designed and synthesized as inhibitors of the mycobacterial membrane protein Large 3 (MmpL3), which is crucial for transporting mycolic acids. nih.gov One of these compounds showed excellent activity against drug-resistant tuberculosis strains and good in vivo efficacy, with its mechanism of action confirmed to be the inhibition of mycolic acid biosynthesis through targeting MmpL3. nih.gov

| Compound Class | Target | Key Findings |

| Bromopyrrole alkaloid-1,3,4-oxadiazole hybrids | Mycobacterium tuberculosis | Inhibition at MICs of 1.5 and 1.6 µg/mL. |

| Pyrrole-2-carboxamide derivatives | Mycobacterial membrane protein Large 3 (MmpL3) | Excellent activity against drug-resistant TB, good in vivo efficacy, and confirmed inhibition of mycolic acid biosynthesis. |

Other Preclinical Biological Activities

In addition to the specific activities detailed above, bromopyrrole derivatives have demonstrated a range of other biological effects in preclinical studies. A novel bromopyrrole compound, designated B6, exhibited significant antineoplastic activity both in vitro against various human cancer cell lines and in vivo in a xenograft mouse model. nih.gov This compound was found to inhibit tumor cell proliferation by arresting the cell cycle and inducing apoptosis. nih.gov